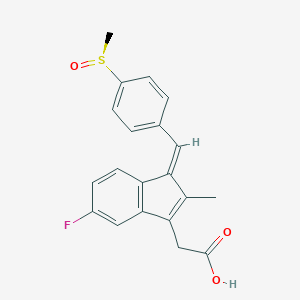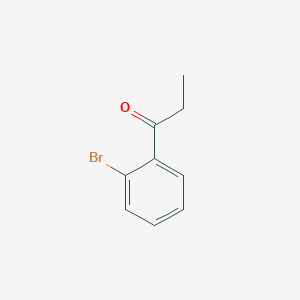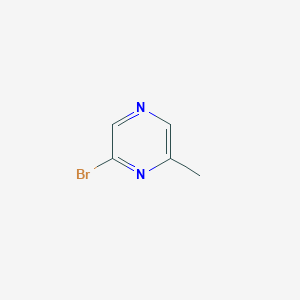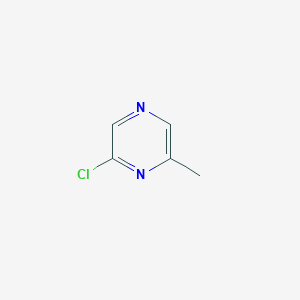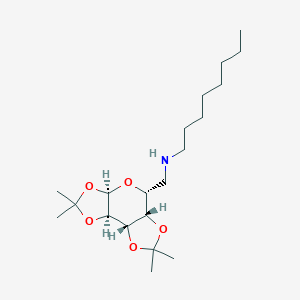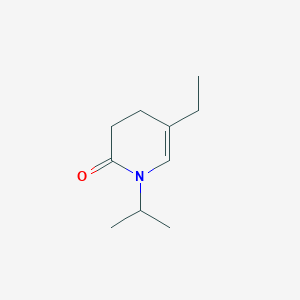
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is a chemical compound that belongs to the dihydropyridine family. It is also known as ethyl isopropyl 3,4-dihydropyridin-2-one. This compound has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways within cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anti-tumor and anti-inflammatory activities. Furthermore, this compound has been found to have a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one in lab experiments is its relatively high yield and ease of synthesis. Furthermore, this compound has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one. One area of interest is the development of novel therapeutic agents based on this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and cardiovascular diseases, continue to be an area of active research. Additionally, the study of the mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one may lead to the discovery of new signaling pathways and targets for drug development.
Méthodes De Synthèse
The synthesis of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one involves the reaction of ethyl isopropyl ketone with ammonium acetate and formaldehyde in the presence of acetic acid. This reaction results in the formation of the dihydropyridine ring structure. The yield of this reaction is typically high, and the reaction conditions are relatively mild.
Applications De Recherche Scientifique
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anti-tumor activities. Furthermore, this compound has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
Numéro CAS |
143818-35-3 |
|---|---|
Nom du produit |
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
5-ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-9-5-6-10(12)11(7-9)8(2)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
SKHLCUPOJODRFN-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
SMILES canonique |
CCC1=CN(C(=O)CC1)C(C)C |
Synonymes |
2(1H)-Pyridinone,5-ethyl-3,4-dihydro-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









